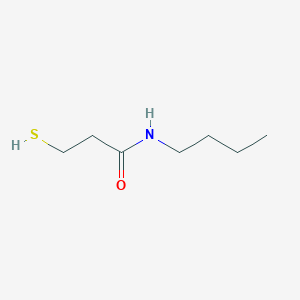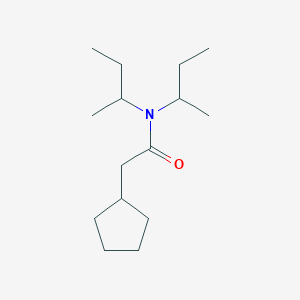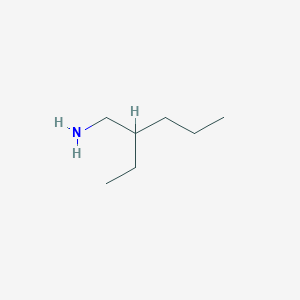
2-Ethylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylpentan-1-amine is an organic compound with the molecular formula C7H17N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is also known by other names such as 2-ethyl-1-pentylamine and 3-amino-methyl-hexane . It is used in various chemical processes and has applications in different fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylpentan-1-amine can be synthesized through several methods. One common approach is the nucleophilic substitution of haloalkanes. In this method, a haloalkane reacts with ammonia or an amine to form the desired amine product. For example, 2-ethylpentyl bromide can react with ammonia to produce this compound .
Industrial Production Methods: Industrial production of primary amines like this compound often involves the reduction of nitriles or the reductive amination of aldehydes and ketones. These methods provide high yields and are suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylpentan-1-amine undergoes various chemical reactions typical of primary amines. These include:
Oxidation: Primary amines can be oxidized to form nitriles or amides.
Reduction: Reduction reactions can convert nitriles or imines back to primary amines.
Substitution: Amines can participate in nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Alkyl halides like bromoethane or iodoethane are typical reagents for substitution reactions
Major Products Formed:
Oxidation: Nitriles or amides.
Reduction: Primary amines.
Substitution: Secondary and tertiary amines
Scientific Research Applications
2-Ethylpentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: It is used in the manufacture of dyes, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of 2-Ethylpentan-1-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can affect biological pathways and processes, making it useful in medicinal chemistry and drug development .
Comparison with Similar Compounds
1-Aminopentane (Pentan-1-amine): Similar in structure but lacks the ethyl group on the carbon chain.
2-Aminopentane: Another primary amine with a different substitution pattern.
3-Aminopentane: Similar to 2-Ethylpentan-1-amine but with the amino group located at a different position
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
90831-93-9 |
|---|---|
Molecular Formula |
C7H17N |
Molecular Weight |
115.22 g/mol |
IUPAC Name |
2-ethylpentan-1-amine |
InChI |
InChI=1S/C7H17N/c1-3-5-7(4-2)6-8/h7H,3-6,8H2,1-2H3 |
InChI Key |
JMWKVOZQRYHIHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


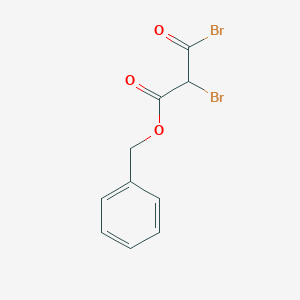
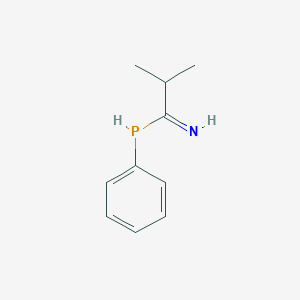
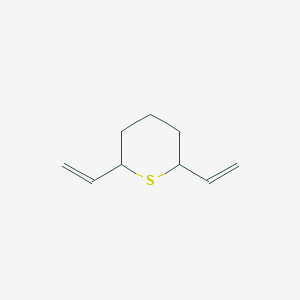
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
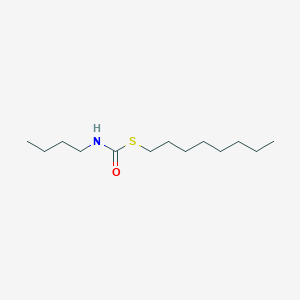
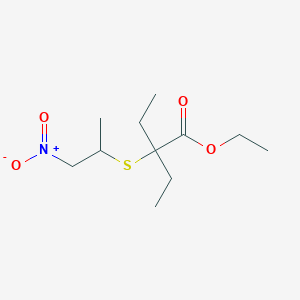
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
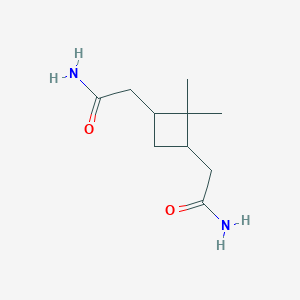
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
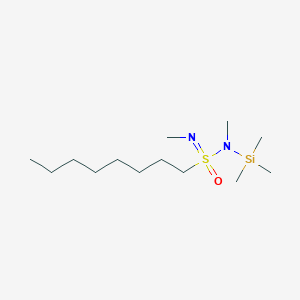
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
